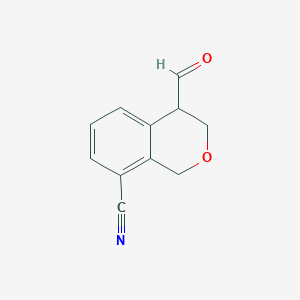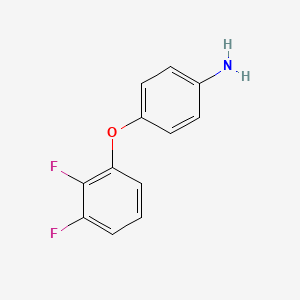
Methacrolein diethylacetal
Descripción general
Descripción
Methacrolein diethylacetal is an organic compound that serves as a versatile intermediate in various chemical reactions. It is derived from methacrolein, an unsaturated aldehyde, and is commonly used in the synthesis of polymers, resins, and other industrial chemicals. This compound is characterized by its clear, colorless appearance and its ability to undergo a range of chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methacrolein diethylacetal can be synthesized through the acetalization of methacrolein with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions, where methacrolein and ethanol are heated together in the presence of the acid catalyst until the desired acetal is formed.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors are often employed to ensure efficient mixing and reaction of the starting materials. The use of a distillation column may be necessary to separate the product from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methacrolein diethylacetal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methacrylic acid or its derivatives.
Reduction: Reduction reactions can convert this compound into methallyl alcohol.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products:
Oxidation: Methacrylic acid, methacrylic esters.
Reduction: Methallyl alcohol.
Substitution: Various substituted acetals depending on the reactants used.
Aplicaciones Científicas De Investigación
Methacrolein diethylacetal has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research into this compound derivatives explores their potential as pharmaceutical agents.
Industry: It is utilized in the production of resins, coatings, and adhesives due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of methacrolein diethylacetal involves its ability to undergo various chemical transformations. The acetal group can be hydrolyzed under acidic conditions to release methacrolein, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Methacrolein diethylacetal can be compared with other similar compounds, such as:
Methacrolein: The parent compound, which is more reactive due to the presence of the aldehyde group.
Methallyl alcohol: A reduction product of this compound, used in the synthesis of polymers and pharmaceuticals.
Methacrylic acid: An oxidation product, widely used in the production of polymers and resins.
Uniqueness: this compound is unique due to its stability as an acetal and its ability to serve as a protected form of methacrolein, allowing for controlled release and participation in various chemical reactions.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3,3-diethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C8H16O2/c1-5-9-8(7(3)4)10-6-2/h8H,3,5-6H2,1-2,4H3 |
Clave InChI |
XYJXZLHRRNRNHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=C)C)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8618149.png)












![2-Pyridinamine, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B8618226.png)
